ETHYL 2-[2-(3,4-DIMETHYLBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE
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Overview
Description
ETHYL 2-[2-(3,4-DIMETHYLBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a thiazole ring, and a benzamido group with methyl substituents. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(3,4-DIMETHYLBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Benzamido Group: The benzamido group can be introduced by reacting the thiazole derivative with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(3,4-DIMETHYLBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thiazole derivatives with substituted groups at the C-2 position.
Scientific Research Applications
ETHYL 2-[2-(3,4-DIMETHYLBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(3,4-DIMETHYLBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound may intercalate into DNA, disrupting the replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[2-(3,4-DIMETHYLBENZAMIDO)-1,3-THIAZOL-4-YL]PROPIONATE: Similar structure but with a propionate group instead of an acetate group.
METHYL 2-[2-(3,4-DIMETHYLBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and bioavailability compared to similar compounds with different ester groups.
Properties
IUPAC Name |
ethyl 2-[2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-4-21-14(19)8-13-9-22-16(17-13)18-15(20)12-6-5-10(2)11(3)7-12/h5-7,9H,4,8H2,1-3H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDROOLDQVBNGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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